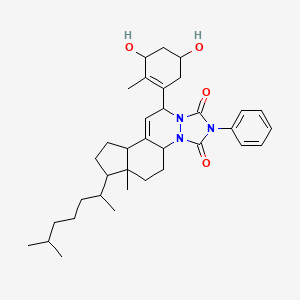

Impurity C of Alfacalcidol

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a tetracyclic framework (2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene) with multiple substituents, including a 3,5-dihydroxy-2-methylcyclohexenyl group, a phenyl ring, and branched alkyl chains. Structural analogs, such as pesticidal azabicyclic diones (e.g., procymidone, vinclozolin) , share functional motifs like heterocyclic cores and halogenated substituents, hinting at similar synthetic or functional pathways.

Eigenschaften

IUPAC Name |

7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHYNIKYFVMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione is a complex organic molecule with significant potential for biological activity. This article delves into its synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to introduce the necessary hydroxyl and methyl groups. Specific methodologies can vary based on desired purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, compounds similar in structure have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 µM |

| 3g | Escherichia coli | 0.21 µM |

| 3f | Micrococcus luteus | Significant growth inhibition |

| 3f | Candida spp. | High antifungal activity |

These findings suggest that the tricyclic structure may play a crucial role in the compound's ability to disrupt microbial cell functions.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown promising results for derivatives of this compound. For example:

- Cell Lines Tested : HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).

- Methodology : MTT assay used to determine cell viability.

Results indicated that certain derivatives exhibited selective cytotoxic effects while maintaining low toxicity towards healthy cells.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

-

DNA Gyrase Inhibition : Molecular docking studies reveal that the compound forms critical interactions within the active site of DNA gyrase, which is essential for bacterial DNA replication.

- Key Interactions : Hydrogen bonds with SER1084 and ASP437.

- Binding Energy : Comparable to standard antibiotics like ciprofloxacin.

- Antifungal Activity : The compound's structure allows it to interact with fungal cell membranes and inhibit growth through mechanisms similar to those observed in antibacterial activity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of several derivatives against clinical strains of bacteria.

- Results demonstrated that derivatives with higher hydroxyl substitution showed increased efficacy against resistant strains.

-

Cytotoxicity Assessment :

- A comparative analysis of cytotoxic effects across different cell lines was conducted.

- Findings indicated that while some derivatives were highly effective against cancer cells, they exhibited minimal effects on normal cells, suggesting a potential therapeutic window.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound’s triazatetracyclic core and dione functional groups align with fungicides like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) . Key comparisons include:

| Property | Target Compound | Procymidone | Vinclozolin |

|---|---|---|---|

| Core Structure | 2,4,6-Triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene | Azabicyclo[3.1.0]hexane | Oxazolidinedione |

| Substituents | 3,5-Dihydroxy-2-methylcyclohexenyl, phenyl, branched alkyl | 3,5-Dichlorophenyl, methyl | 3,5-Dichlorophenyl, ethenyl, methyl |

| Bioactivity | Hypothesized antifungal/antiproliferative (based on core similarity) | Fungicide (mitochondrial disruption) | Fungicide (androgen receptor antagonist) |

Bioactive Heterocyclic Diones in Pharmacology

Natural and synthetic dione-containing compounds, such as plant-derived biomolecules , often exhibit anticancer or antimicrobial properties. For example:

- Quinoline Yellow analogs (e.g., PEGDA-linked structures) are used in 3D cell culture systems to study chemotaxis and drug responses .

- Ferroptosis-inducing compounds (FINs), including natural diones, selectively target cancer cells (e.g., oral squamous cell carcinoma) via lipid peroxidation .

The target compound’s dihydroxycyclohexenyl group may confer antioxidant or pro-oxidant activity, depending on redox conditions, analogous to FINs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.